Enhanced Proteolytic Stability of α-Methylated Peptide Backbones Compared to Non-Methylated Counterparts
Incorporation of α-methyl amino acids into peptide backbones significantly enhances proteolytic stability. Direct comparative assessment of bis-lactam stapled peptides showed that l-α-methyl-thialysine-containing peptides demonstrated 'greater proteolytic stability' than their non-methylated l-thialysine-stapled counterparts in a p110α[E545K] model peptide sequence [1]. This class-level inference is directly applicable to (RS)-2-Amino-3-benzylsulfanyl-2-methyl-propionic acid, as its α-methyl cysteine scaffold imparts the same conformational restriction that protects against enzymatic degradation, a feature absent in S-benzyl-L-cysteine (CAS 3054-01-1).
| Evidence Dimension | Proteolytic Stability (qualitative comparison) |
|---|---|
| Target Compound Data | α-Methyl cysteine-containing peptides: Greater proteolytic stability |
| Comparator Or Baseline | l-thialysine-stapled peptides: Lower stability |
| Quantified Difference | Greater stability reported; specific fold-change values not provided in reference |
| Conditions | Model peptide sequence derived from p110α[E545K]; assessed via proteolytic stability assay |
Why This Matters
This demonstrates that α-methyl modifications confer a stability advantage, which is critical for selecting building blocks for peptide therapeutics requiring longer half-lives.
- [1] Wu, B., & Zheng, W. (2020). Bis-Lactam Peptide [i, i+4]-Stapling with α-Methylated Thialysines. Molecules, 25(19), 4506. View Source
